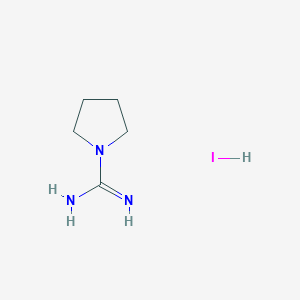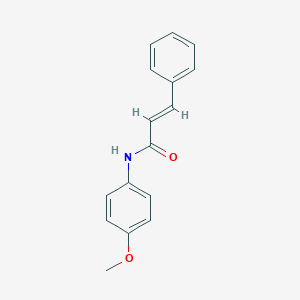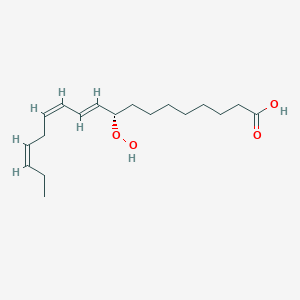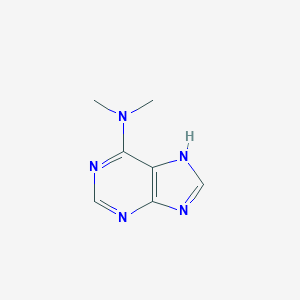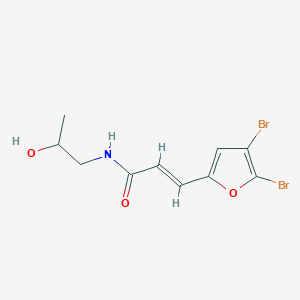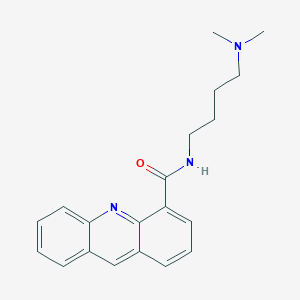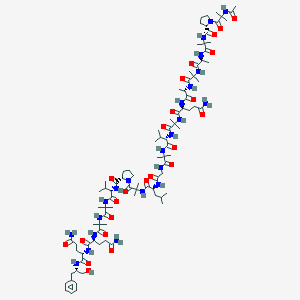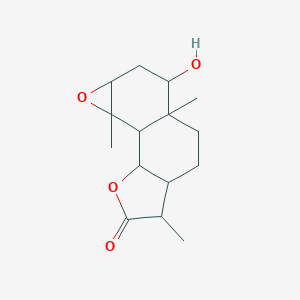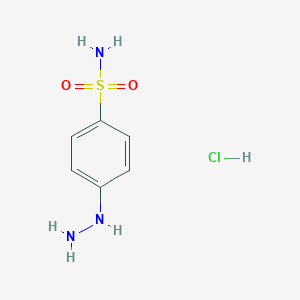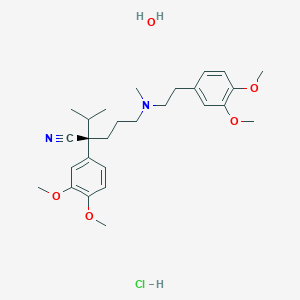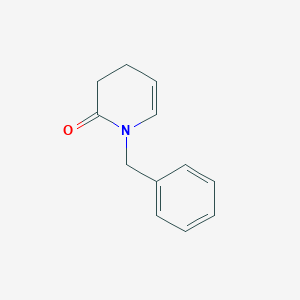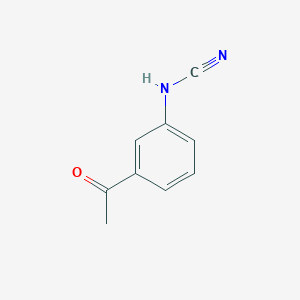
Cyanamide, (3-acetylphenyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, (3-acetylphenyl)-(9CI), also known as N-cyanocarbamidobenzene, is an organic compound with the molecular formula C9H8N2O. It is a white crystalline solid that is soluble in water and ethanol. Cyanamide is a versatile compound that finds use in various fields such as agriculture, pharmaceuticals, and materials science.
Applications De Recherche Scientifique
Cyanamide has been extensively studied for its biological and chemical properties. It finds use in various scientific research applications such as:
1. Agriculture: Cyanamide is used as a plant growth regulator. It promotes bud break and flowering in fruit trees, increases fruit set, and improves fruit quality.
2. Pharmaceuticals: Cyanamide has been investigated for its potential therapeutic applications. It has been found to have anticancer, antidiabetic, and neuroprotective properties.
3. Materials science: Cyanamide is used in the synthesis of various materials such as melamine, dicyandiamide, and guanidine. These materials find use in the production of plastics, resins, and adhesives.
Mécanisme D'action
Cyanamide exerts its biological effects by inhibiting the enzyme aldehyde dehydrogenase (ALDH). ALDH is responsible for the breakdown of acetaldehyde, a toxic byproduct of alcohol metabolism. Inhibition of ALDH leads to an accumulation of acetaldehyde, which causes unpleasant symptoms such as facial flushing, nausea, and headache. This mechanism of action has been exploited in the treatment of alcoholism.
Effets Biochimiques Et Physiologiques
Cyanamide has been shown to have various biochemical and physiological effects. It has been found to:
1. Inhibit cell proliferation: Cyanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Improve glucose metabolism: Cyanamide has been found to improve glucose uptake and insulin sensitivity in animal models of diabetes.
3. Protect against oxidative stress: Cyanamide has been shown to protect against oxidative stress-induced damage in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
Cyanamide has several advantages and limitations for lab experiments:
Advantages:
1. It is a readily available and inexpensive compound.
2. It is stable under normal laboratory conditions.
3. It has a well-defined mechanism of action.
Limitations:
1. It is toxic and should be handled with care.
2. It has a short half-life in vivo, which limits its therapeutic applications.
3. It has limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
Cyanamide has several potential future directions for scientific research:
1. Development of new therapeutic applications: Cyanamide has shown promise as a therapeutic agent for various diseases. Further research is needed to explore its potential in these areas.
2. Synthesis of new materials: Cyanamide is a versatile compound that can be used in the synthesis of various materials. Further research is needed to explore its potential in this area.
3. Investigation of its mechanism of action: Although the mechanism of action of cyanamide is well-defined, further research is needed to explore its effects on other cellular pathways.
Conclusion:
In conclusion, cyanamide is a versatile compound that finds use in various scientific research applications. It has a well-defined mechanism of action and has been investigated for its potential therapeutic applications. Cyanamide has several advantages and limitations for lab experiments and has several potential future directions for scientific research.
Méthodes De Synthèse
Cyanamide can be synthesized by reacting calcium cyanamide with carbon dioxide in the presence of water. The reaction produces calcium carbonate and cyanamide. The cyanamide can be isolated by filtration and recrystallization.
CaCN2 + CO2 + H2O → CaCO3 + H2NCN
Propriétés
Numéro CAS |
102711-76-2 |
|---|---|
Nom du produit |
Cyanamide, (3-acetylphenyl)-(9CI) |
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(3-acetylphenyl)cyanamide |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-3-2-4-9(5-8)11-6-10/h2-5,11H,1H3 |
Clé InChI |
VAIRPRAIYGKHEG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC#N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC#N |
Synonymes |
Cyanamide, (3-acetylphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



